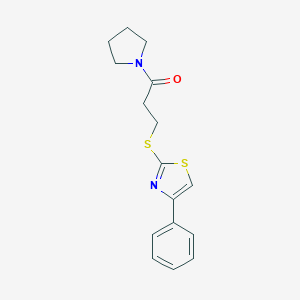![molecular formula C12H12N2OS2 B285480 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MTA, and it belongs to the class of thiazole compounds. MTA has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various applications in scientific research.
Mecanismo De Acción
MTA exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTA also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, MTA has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. MTA also induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, MTA has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields and purity. MTA is also relatively inexpensive compared to other compounds used in scientific research. However, MTA has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on MTA. One area of interest is the development of novel MTA derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of MTA's potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to elucidate the precise mechanisms of action of MTA and its potential interactions with other signaling pathways.
Métodos De Síntesis
MTA can be synthesized through a multi-step process that involves the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by cyclization with potassium hydroxide. The resulting product is then reacted with phenylacetic acid to yield MTA. This synthesis method has been optimized to produce MTA in high yields and purity.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. MTA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C12H12N2OS2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C12H12N2OS2/c1-9-7-16-12(13-9)17-8-11(15)14-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) |
Clave InChI |
QBWFREIGPBSGEW-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC1=CSC(=N1)SCC(=O)NC2=CC=CC=C2 |
Solubilidad |
35.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B285398.png)
![2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285400.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285401.png)
![N-(5-methyl-3-isoxazolyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285402.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285403.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285404.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285405.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B285407.png)
![N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285408.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B285412.png)
![4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole](/img/structure/B285413.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B285418.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285419.png)